molecular formula C8H8N2O2S2 B2359516 4-(Isothiocyanatomethyl)benzene-1-sulfonamide CAS No. 51929-73-8

4-(Isothiocyanatomethyl)benzene-1-sulfonamide

Cat. No. B2359516
CAS RN: 51929-73-8
M. Wt: 228.28
InChI Key: ULZLNKDNBDCKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isothiocyanatomethyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 51929-73-8 . It has a molecular weight of 228.3 .


Molecular Structure Analysis

The molecular structure of 4-(Isothiocyanatomethyl)benzene-1-sulfonamide is represented by the formula C8H8N2O2S2 . The InChI Code for this compound is 1S/C8H8N2O2S2/c9-14(11,12)8-3-1-7(2-4-8)5-10-6-13/h1-4H,5H2,(H2,9,11,12) .


Physical And Chemical Properties Analysis

4-(Isothiocyanatomethyl)benzene-1-sulfonamide is a powder at room temperature .

Scientific Research Applications

Cancer Research: Aldehyde Dehydrogenase Inhibition

One of the notable applications of this compound is in cancer research, particularly as an inhibitor of aldehyde dehydrogenase (ALDH). ALDH plays a significant role in drug resistance, especially in non-small-cell lung cancer (NSCLC). Studies have shown that 4-(Isothiocyanatomethyl)benzene-1-sulfonamide can decrease cisplatin tolerance and migratory ability of NSCLC cells .

Chemotherapy Adjuvant

Due to its ALDH inhibitory properties, this compound has potential as an adjuvant in chemotherapy. It can be used to enhance the efficacy of existing chemotherapy drugs like cisplatin by targeting ALDH-positive cancer cells, which are often resistant to treatment .

Reversal of Epithelial-Mesenchymal Transition (EMT)

The compound has been observed to reverse the EMT phenotype in cancer cells. EMT is a process where epithelial cells gain migratory and invasive properties to become mesenchymal stem cells, which is a critical step in cancer metastasis. By reversing EMT, it could potentially reduce the metastatic spread of cancer .

Molecular Modeling and Drug Design

4-(Isothiocyanatomethyl)benzene-1-sulfonamide can be used in silico molecular modeling to predict interactions with various proteins, including ALDH isoforms and ABC proteins. This aids in the selection of promising compounds for further development in drug design .

Biological Studies: Protein Expression Analysis

Researchers can use this compound to study changes in protein expression levels, such as E-Cadherin, ABCC1, and ALDH3A1, which are associated with cancer cell resistance and metastatic potential .

Pharmacological Studies: Drug Resistance Mechanisms

The compound’s ability to affect drug resistance mechanisms makes it valuable for pharmacological studies. It can help in understanding how cancer cells develop resistance to drugs and how this resistance can be overcome .

Biochemical Research: Enzyme Activity Modulation

In biochemical research, 4-(Isothiocyanatomethyl)benzene-1-sulfonamide can be used to modulate enzyme activities, particularly those involved in metabolic pathways related to cancer and other diseases .

Therapeutic Agent Development

Finally, the compound’s properties make it a candidate for the development of new therapeutic agents. Its role in affecting drug tolerance and cell migration could lead to the creation of novel treatments for diseases where these factors are relevant .

Mechanism of Action

While the specific mechanism of action for 4-(Isothiocyanatomethyl)benzene-1-sulfonamide is not available, sulfonamides in general function by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA) . They specifically inhibit the enzyme dihydropteroate synthase .

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, H334, H335 . Precautionary measures include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P310, P312, P330, P332+P313, P342+P311, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-(isothiocyanatomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c9-14(11,12)8-3-1-7(2-4-8)5-10-6-13/h1-4H,5H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZLNKDNBDCKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=S)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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